NSC232003

Description

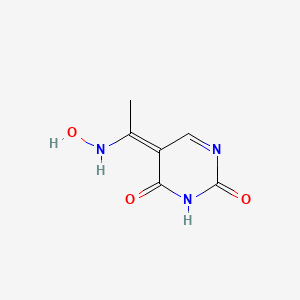

Structure

3D Structure

Properties

IUPAC Name |

5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-3(9-12)4-2-7-6(11)8-5(4)10/h2,12H,1H3,(H2,7,8,10,11)/b9-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHCVAJUUVCYHW-YCRREMRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NSC232003 mechanism of action

An In-depth Technical Guide to the Mechanism of Action of NSC232003

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC232003 is a potent and cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1), a key epigenetic regulator. This document provides a comprehensive overview of the mechanism of action of NSC232003, detailing its molecular target, downstream signaling effects, and its impact on cellular processes. Quantitative data are presented in a structured format, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

UHRF1 is a crucial nuclear protein involved in the maintenance of DNA methylation patterns during cell division, chromatin remodeling, and the DNA damage response. Its overexpression is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention. NSC232003 was identified through a tandem virtual screening of the NCI/DTP small molecule repository as a uracil derivative that targets UHRF1.[1][2] This guide elucidates the core mechanism by which NSC232003 exerts its effects.

Core Mechanism of Action: Inhibition of UHRF1

The primary mechanism of action of NSC232003 is the direct inhibition of UHRF1. It is believed to bind to the 5-methylcytosine (5mC) binding pocket within the SET and RING Associated (SRA) domain of UHRF1.[2][3] This interaction physically obstructs the recognition of hemi-methylated DNA by UHRF1, a critical step in the recruitment of DNA methyltransferase 1 (DNMT1) to replication forks.

Disruption of the UHRF1-DNMT1 Interaction

By binding to the SRA domain, NSC232003 allosterically inhibits the interaction between UHRF1 and DNMT1.[2] This disruption prevents the proper localization of DNMT1 to newly synthesized DNA strands, thereby inhibiting the maintenance of DNA methylation patterns following replication. The consequence of this is a global DNA hypomethylation.[2]

Quantitative Activity

The inhibitory activity of NSC232003 on the UHRF1-DNMT1 interaction has been quantified in cellular assays.

| Parameter | Value | Cell Line | Assay |

| IC50 | 15 µM | U251 glioma cells | Proximity Ligation In Situ Assay (PLA) |

Table 1: Quantitative inhibitory activity of NSC232003.[4][5]

Downstream Cellular Effects

The inhibition of UHRF1 by NSC232003 leads to several significant downstream cellular consequences.

Global DNA Hypomethylation

The most direct outcome of disrupting the UHRF1-DNMT1 axis is a reduction in the overall level of DNA methylation.[2] This can lead to the reactivation of tumor suppressor genes that were silenced by hypermethylation, a common epigenetic alteration in cancer cells.

Impairment of the DNA Damage Response

NSC232003 has been shown to sensitize cancer cells to DNA damaging agents. This is, at least in part, due to its ability to abolish the recruitment of the non-homologous end joining (NHEJ) factor XLF to sites of DNA damage.[6] UHRF1-mediated ubiquitination of XLF is a key step in its recruitment to DNA double-strand breaks. By inhibiting UHRF1, NSC232003 impairs this process, thereby hindering efficient DNA repair.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of NSC232003.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of NSC232003.

Proximity Ligation In Situ Assay (PLA) for UHRF1-DNMT1 Interaction

This assay is used to visualize and quantify protein-protein interactions within intact cells. A positive signal, appearing as a fluorescent dot, indicates that the two target proteins are in close proximity (less than 40 nm).

Principle: Primary antibodies from different species recognize the two proteins of interest (UHRF1 and DNMT1). Secondary antibodies, conjugated with unique oligonucleotides (PLA probes), bind to the primary antibodies. If the probes are in close proximity, a connector oligonucleotide hybridizes to the probes and is ligated to form a circular DNA template. This template is then amplified via rolling circle amplification, and the product is detected using fluorescently labeled oligonucleotides.

Protocol:

-

Cell Culture and Treatment:

-

Seed U251 glioma cells on sterile glass coverslips in a 24-well plate and culture overnight.

-

Treat the cells with varying concentrations of NSC232003 (e.g., 0, 5, 10, 15, 20 µM) for 4 hours.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

Wash twice with PBS.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., Duolink Blocking Solution) for 1 hour at 37°C in a humidified chamber.

-

-

Primary Antibody Incubation:

-

Incubate the cells with a mixture of primary antibodies against UHRF1 (e.g., rabbit anti-UHRF1) and DNMT1 (e.g., mouse anti-DNMT1) diluted in antibody diluent overnight at 4°C.

-

-

PLA Probe Incubation:

-

Wash the cells twice with Wash Buffer A.

-

Incubate with a mixture of anti-rabbit PLUS and anti-mouse MINUS PLA probes for 1 hour at 37°C in a humidified chamber.

-

-

Ligation:

-

Wash the cells twice with Wash Buffer A.

-

Incubate with the ligation solution containing ligase for 30 minutes at 37°C.

-

-

Amplification:

-

Wash the cells twice with Wash Buffer A.

-

Incubate with the amplification solution containing polymerase and fluorescently labeled oligonucleotides for 100 minutes at 37°C in the dark.

-

-

Mounting and Imaging:

-

Wash the cells twice with Wash Buffer B.

-

Mount the coverslips on glass slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Image the cells using a fluorescence microscope. The number of fluorescent dots per cell is quantified using image analysis software.

-

Laser Micro-irradiation Assay for XLF Recruitment

This technique is used to induce localized DNA damage and monitor the recruitment of fluorescently tagged proteins to the damage sites in real-time.

Protocol:

-

Cell Culture and Transfection:

-

Seed cells (e.g., HeLa) in glass-bottom dishes.

-

Transfect the cells with a plasmid encoding a fluorescently tagged XLF (e.g., GFP-XLF).

-

Allow 24 hours for protein expression.

-

-

Drug Treatment:

-

Treat the cells with NSC232003 (e.g., 20 µM) for 4 hours prior to irradiation.

-

-

Laser Micro-irradiation:

-

Use a confocal microscope equipped with a UV laser (e.g., 365 nm or 405 nm) to irradiate a defined region within the nucleus of a cell expressing GFP-XLF.

-

-

Live-Cell Imaging:

-

Acquire a time-lapse series of images of the irradiated cell, capturing both pre- and post-irradiation frames. Images are typically taken every few seconds for several minutes.

-

-

Data Analysis:

-

Measure the fluorescence intensity at the site of laser damage and in a non-damaged region of the nucleus over time using image analysis software.

-

The relative increase in fluorescence at the damage site indicates the recruitment of the protein of interest.

-

Global DNA Methylation Quantification by ELISA

This assay provides a quantitative measure of the total 5-methylcytosine content in a DNA sample.

Protocol:

-

Genomic DNA Extraction:

-

Extract high-quality genomic DNA from cells treated with NSC232003 and from untreated control cells.

-

-

DNA Binding:

-

Add a DNA binding solution to the wells of a microplate.

-

Add the extracted genomic DNA to the wells and incubate for 90 minutes at 37°C to allow the DNA to bind to the well surface.

-

-

Antibody Incubation:

-

Wash the wells with a wash buffer.

-

Add a primary antibody specific for 5-methylcytosine and incubate for 60 minutes at 37°C.

-

Wash the wells.

-

Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and incubate for 30 minutes at 37°C.

-

-

Colorimetric Detection:

-

Wash the wells.

-

Add a developing solution that will produce a colorimetric signal in the presence of the enzyme-conjugated antibody.

-

Incubate for 10-15 minutes at room temperature in the dark.

-

-

Signal Quantification:

-

Add a stop solution to terminate the reaction.

-

Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

-

The amount of 5-methylcytosine is proportional to the absorbance and can be quantified by comparison to a standard curve generated using DNA with known methylation levels.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the Proximity Ligation In Situ Assay.

Conclusion

NSC232003 is a valuable chemical probe for studying the role of UHRF1 in DNA methylation and the DNA damage response. Its mechanism of action, centered on the inhibition of the UHRF1-DNMT1 interaction, provides a clear rationale for its observed cellular effects, including global DNA hypomethylation and sensitization to DNA damaging agents. The experimental protocols detailed herein provide a framework for the further investigation of NSC232003 and other potential UHRF1 inhibitors.

References

- 1. Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting the SET and RING-associated (SRA) domain of ubiquitin-like, PHD and ring finger–containing 1 (UHRF1) for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. NSC232003 | UHRF1 inhibitor | Probechem Biochemicals [probechem.com]

- 6. UHRF1-mediated ubiquitination of nonhomologous end joining factor XLF promotes DNA repair in human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

NSC232003 as a UHRF1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquitin-like with PHD and RING finger domains 1 (UHRF1) is a critical epigenetic regulator frequently overexpressed in various cancers, playing a pivotal role in maintaining DNA methylation patterns and silencing tumor suppressor genes. Its multifaceted role in cell cycle progression and DNA repair has positioned it as a promising therapeutic target. NSC232003, a small molecule uracil derivative, has been identified as a potent and cell-permeable inhibitor of UHRF1. This technical guide provides an in-depth overview of NSC232003's mechanism of action, supported by quantitative data and detailed experimental protocols. It is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of targeting UHRF1.

Introduction to UHRF1

UHRF1 is a multi-domain nuclear protein that acts as a key orchestrator of epigenetic inheritance. Its domains, including the Ubiquitin-like (UBL), Tandem Tudor Domain (TTD), Plant Homeodomain (PHD), SET and RING-associated (SRA), and Really Interesting New Gene (RING) finger domains, enable it to read and write epigenetic marks, thereby regulating gene expression.[1] A primary function of UHRF1 is to ensure the faithful propagation of DNA methylation patterns during cell division.[2][3] The SRA domain of UHRF1 specifically recognizes and binds to hemi-methylated DNA, which is transiently formed during DNA replication.[2][4] This recognition is a crucial step for recruiting DNA methyltransferase 1 (DNMT1) to the replication fork, which then methylates the newly synthesized DNA strand, thus maintaining the methylation pattern.[2][3][4] Dysregulation and overexpression of UHRF1 are hallmarks of numerous cancers, where it contributes to the silencing of tumor suppressor genes through aberrant DNA hypermethylation.[5]

NSC232003: A Direct Inhibitor of UHRF1

NSC232003 was identified through a tandem virtual screening as a small molecule that binds to the 5-methylcytosine (5mC) binding pocket of the UHRF1 SRA domain.[6][7] By occupying this pocket, NSC232003 competitively inhibits the binding of UHRF1 to hemi-methylated DNA, thereby disrupting its ability to recruit DNMT1 and maintain DNA methylation.[8] This leads to a global DNA hypomethylation.[8]

Mechanism of Action

The primary mechanism of action of NSC232003 is the disruption of the UHRF1-DNMT1 interaction.[9] By binding to the SRA domain of UHRF1, NSC232003 prevents the recognition of hemi-methylated DNA, a critical step for the localization of the UHRF1/DNMT1 complex to replication foci.[2][4] This inhibition leads to the passive demethylation of DNA over subsequent cell divisions.

Figure 1. Mechanism of UHRF1 inhibition by NSC232003.

Quantitative Data

The efficacy of NSC232003 has been quantified in various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: Inhibition of UHRF1-DNMT1 Interaction

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| NSC232003 | Disruption of DNMT1/UHRF1 interaction | U251 Glioma | 15 | [9] |

Note: The binding affinity (Kd) of NSC232003 to the UHRF1 SRA domain has not been quantitatively reported in the reviewed literature.

Table 2: In Vitro Cytotoxicity in Bladder Cancer Cell Lines

| Cell Line | Subtype | IC50 (µM) after 48h | IC50 (µM) after 72h | Reference |

| 5637 | Transitional Cell Carcinoma | >100 | >100 | [10] |

| HT-1376 | Transitional Cell Carcinoma | >100 | >100 | [10] |

| T-24 | Transitional Cell Carcinoma | >100 | >100 | [10] |

| UM-UC-3 | Transitional Cell Carcinoma | >100 | >100 | [10] |

| BIU87 | - | - | - | - |

| 253J | - | <100 | <100 | - |

Note: Specific IC50 values for BIU87 and 253J were not available in the cited literature, though 253J was noted to be sensitive.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize NSC232003 as a UHRF1 inhibitor.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[11][12] Incubate for 24 hours at 37°C in a 5% CO2 incubator.[11][12]

-

Drug Treatment: Add NSC232003 at various concentrations to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).[11]

-

CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[11]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[11]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[11]

-

Data Analysis: Calculate the cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Global DNA Methylation ELISA

This enzyme-linked immunosorbent assay (ELISA) is used to quantify the overall level of 5-methylcytosine (5mC) in a DNA sample.

Protocol:

-

DNA Extraction: Isolate genomic DNA from treated and untreated cells using a commercial kit.

-

DNA Binding: Add 100 ng of DNA in binding solution to each well of a high-affinity 96-well plate.[13][14] Incubate for 60-90 minutes at 37°C.[13][14]

-

Washing: Wash the wells three times with 1X Wash Buffer.[14]

-

Antibody Incubation: Add a primary antibody specific for 5mC to each well and incubate for 60 minutes at room temperature.[14]

-

Secondary Antibody Incubation: Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

-

Color Development: Wash the wells and add a colorimetric substrate.[14] Incubate until a color change is observed.

-

Stop Reaction: Add a stop solution to each well.[14]

-

Absorbance Measurement: Measure the absorbance at 450 nm.[14]

-

Data Analysis: Quantify the percentage of 5mC by comparing the sample absorbance to a standard curve generated with known amounts of methylated DNA.[13]

Proximity Ligation In Situ Assay (PLA) for DNMT1-UHRF1 Interaction

PLA allows for the visualization and quantification of protein-protein interactions within intact cells.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with NSC232003 or vehicle control.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking: Block non-specific antibody binding with a blocking solution.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against DNMT1 and UHRF1 raised in different species (e.g., mouse and rabbit).[15][16]

-

PLA Probe Incubation: Incubate with secondary antibodies conjugated to oligonucleotides (PLA probes) that recognize the primary antibodies.[15][16]

-

Ligation: Add a ligase to join the two PLA probes into a circular DNA molecule when they are in close proximity (<40 nm).[15][16]

-

Amplification: Perform rolling-circle amplification of the circular DNA template using a polymerase.

-

Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.

-

Imaging: Visualize the fluorescent PLA signals using a fluorescence microscope, such as one equipped with an ApoTome for optical sectioning.[17]

-

Quantification: Quantify the number of PLA signals per cell to determine the extent of the DNMT1-UHRF1 interaction.

Signaling Pathways and Downstream Effects

UHRF1 is a central node in the DNA methylation maintenance pathway. Its inhibition by NSC232003 has significant downstream consequences.

Figure 2. UHRF1 signaling and the impact of NSC232003.

By inhibiting UHRF1, NSC232003 leads to the hypomethylation and subsequent reactivation of tumor suppressor genes that are epigenetically silenced in cancer cells.[5] For example, UHRF1 has been shown to suppress the expression of KLF17 and BRCA1 through promoter hypermethylation.[5] The reactivation of these and other tumor suppressor genes can induce apoptosis and inhibit cancer cell proliferation and migration.[5]

Experimental Workflow

A typical workflow for evaluating NSC232003 as a UHRF1 inhibitor in a cancer cell line model is outlined below.

Figure 3. Experimental workflow for NSC232003 evaluation.

Conclusion

NSC232003 represents a promising chemical tool for the investigation of UHRF1 biology and a potential lead compound for the development of novel epigenetic cancer therapies. Its ability to directly target the SRA domain of UHRF1 and disrupt the crucial interaction with DNMT1 provides a clear mechanism for inducing global DNA hypomethylation and reactivating silenced tumor suppressor genes. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic utility of NSC232003 and to develop more potent and specific UHRF1 inhibitors. Further studies are warranted to establish a definitive binding affinity, elucidate its full range of downstream effects, and evaluate its efficacy in in vivo models.

References

- 1. Oncogenic Roles of UHRF1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulatory mechanism and biological function of UHRF1-DNMT1-mediated DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. UHRF1 promotes breast cancer progression by suppressing KLF17 expression by hypermethylating its promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the SET and RING-associated (SRA) domain of ubiquitin-like, PHD and ring finger–containing 1 (UHRF1) for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Genomic characterization of three urinary bladder cancer cell lines: understanding genomic types of urinary bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 13. epigentek.com [epigentek.com]

- 14. content.abcam.com [content.abcam.com]

- 15. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues in Situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scribd.com [scribd.com]

NSC232003 and its Interaction with the UHRF1 SRA Domain: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-like, containing PHD and RING finger domains 1 (UHRF1) is a critical multifunctional protein in the epigenetic regulation of gene expression. Its role in maintaining DNA methylation patterns, particularly through its SET and RING-associated (SRA) domain, has made it a compelling target for therapeutic intervention in various cancers where it is often overexpressed. The SRA domain specifically recognizes hemimethylated CpG sites in DNA, a crucial step for the recruitment of DNA methyltransferase 1 (DNMT1) and the subsequent methylation of the newly synthesized DNA strand. Disruption of this process can lead to the reactivation of tumor suppressor genes. NSC232003 has been identified as a small molecule inhibitor that targets the UHRF1 SRA domain, offering a valuable tool for research and a potential lead for drug development. This document provides a technical guide to the binding of NSC232003 to the UHRF1 SRA domain, summarizing the available quantitative data, outlining relevant experimental protocols, and visualizing the associated molecular pathways.

Quantitative Data Summary

NSC232003 was identified through a tandem virtual screening of the NCI/DTP small molecules repository as a compound that binds to the 5-methylcytosine (5mC) binding pocket of the UHRF1 SRA domain.[1][2][3] While direct binding affinity values such as the dissociation constant (Kd) for the NSC232003-UHRF1 SRA interaction are not extensively reported in the literature, its efficacy in disrupting the downstream protein-protein interaction between UHRF1 and DNMT1 has been quantified.

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC50 (UHRF1/DNMT1 Interaction Disruption) | 15 µM | U251 glioma cells | Proximity Ligation In Situ Assay (PLA) | [3][4][5] |

This IC50 value indicates the concentration of NSC232003 required to inhibit 50% of the interaction between UHRF1 and DNMT1 in a cellular context, highlighting its potency as a disruptor of this critical epigenetic maintenance pathway.

Mechanism of Action and Signaling Pathway

NSC232003 acts by competitively binding to the 5-methylcytosine pocket within the SRA domain of UHRF1.[1][2] This binding event physically occludes the recognition of hemimethylated DNA by the SRA domain. The recognition of hemimethylated DNA by UHRF1 is a prerequisite for the recruitment of DNMT1 to the site of DNA replication to ensure the faithful propagation of DNA methylation patterns. By preventing this initial recognition step, NSC232003 effectively disrupts the UHRF1-DNMT1 signaling axis, leading to a global reduction in DNA methylation.[6]

The following diagram illustrates the inhibitory effect of NSC232003 on the UHRF1-mediated DNA methylation maintenance pathway.

Caption: Inhibition of UHRF1-mediated DNA methylation by NSC232003.

Experimental Protocols

While the seminal work on NSC232003 focused on cellular assays to confirm its downstream effects, a comprehensive biophysical characterization of its direct binding to the UHRF1 SRA domain would typically involve the following techniques. The detailed protocols for these experiments with NSC232003 and UHRF1 SRA are not publicly available and would require empirical optimization.

Proximity Ligation In Situ Assay (PLA) for UHRF1-DNMT1 Interaction

This cell-based assay was used to quantify the disruption of the UHRF1-DNMT1 interaction by NSC232003.[3]

-

Principle: PLA allows for the in-situ detection of protein-protein interactions. Primary antibodies against UHRF1 and DNMT1 are added to fixed and permeabilized cells. If the proteins are in close proximity (<40 nm), secondary antibodies conjugated with oligonucleotides can be ligated to form a circular DNA template, which is then amplified by a rolling-circle amplification. The amplified product is detected by fluorescently labeled probes, with each fluorescent spot representing a single protein-protein interaction.

-

General Protocol Outline:

-

Cell Culture and Treatment: U251 glioma cells are cultured and treated with varying concentrations of NSC232003 for a specified duration (e.g., 4 hours).

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Antibody Incubation: Cells are incubated with primary antibodies specific for UHRF1 and DNMT1.

-

PLA Probe Incubation: PLA probes (secondary antibodies with attached DNA strands) are added.

-

Ligation and Amplification: Ligation and amplification reagents are added to create and amplify the circular DNA.

-

Detection: Fluorescently labeled oligonucleotides are used for detection, and the cells are imaged using fluorescence microscopy.

-

Quantification: The number of fluorescent signals per cell is quantified to determine the extent of the UHRF1-DNMT1 interaction.

-

The following diagram outlines the workflow for a Proximity Ligation Assay.

Caption: Workflow for Proximity Ligation In Situ Assay (PLA).

Biophysical Assays for Direct Binding Analysis (Hypothetical Protocols)

To determine the direct binding affinity (e.g., Kd) of NSC232003 to the UHRF1 SRA domain, the following biophysical methods would be appropriate.

-

Surface Plasmon Resonance (SPR):

-

Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to a ligand immobilized on the chip. This allows for real-time, label-free detection of binding and dissociation.

-

Hypothetical Protocol Outline:

-

Protein Immobilization: Recombinant UHRF1 SRA domain is immobilized on a sensor chip.

-

Analyte Injection: A series of concentrations of NSC232003 are flowed over the chip surface.

-

Data Acquisition: The binding and dissociation events are monitored in real-time.

-

Data Analysis: The resulting sensorgrams are fitted to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

-

-

Isothermal Titration Calorimetry (ITC):

-

Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

-

Hypothetical Protocol Outline:

-

Sample Preparation: A solution of the UHRF1 SRA domain is placed in the sample cell, and a solution of NSC232003 is loaded into the injection syringe.

-

Titration: Small aliquots of the NSC232003 solution are injected into the UHRF1 SRA solution.

-

Heat Measurement: The heat released or absorbed during each injection is measured.

-

Data Analysis: The resulting titration curve is fitted to a binding model to determine the thermodynamic parameters of the interaction.

-

-

-

Fluorescence Polarization (FP) Assay:

-

Principle: FP measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule. When a small fluorescently labeled ligand binds to a larger protein, its tumbling rate slows down, leading to an increase in the polarization of the emitted light.

-

Hypothetical Protocol Outline:

-

Probe Design: A fluorescently labeled ligand that is known to bind to the UHRF1 SRA domain (e.g., a fluorescently tagged DNA substrate) is used as a probe.

-

Competition Assay: The fluorescent probe and the UHRF1 SRA domain are incubated with increasing concentrations of the unlabeled competitor, NSC232003.

-

Measurement: The fluorescence polarization is measured at each concentration of NSC232003.

-

Data Analysis: A decrease in fluorescence polarization indicates the displacement of the fluorescent probe by NSC232003. The data is used to calculate the IC50 of NSC232003, from which the binding affinity (Ki) can be derived.

-

-

Conclusion

NSC232003 is a valuable chemical tool for studying the role of UHRF1 in DNA methylation and as a starting point for the development of novel epigenetic drugs. Its ability to disrupt the UHRF1-DNMT1 interaction in cells with an IC50 of 15 µM has been established.[3][4][5] While detailed biophysical characterization of its direct binding to the UHRF1 SRA domain is not yet widely published, the experimental approaches outlined in this document provide a roadmap for future studies to fully elucidate the thermodynamics and kinetics of this important molecular interaction. Such data will be crucial for the rational design of more potent and selective UHRF1 inhibitors for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting the SET and RING-associated (SRA) domain of ubiquitin-like, PHD and ring finger–containing 1 (UHRF1) for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. NSC232003 | UHRF1 inhibitor | Probechem Biochemicals [probechem.com]

- 6. researchgate.net [researchgate.net]

NSC232003: A Technical Guide to its Induction of DNA Hypomethylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC232003 is a small molecule inhibitor that induces global DNA hypomethylation through the targeted disruption of the UHRF1-DNMT1 signaling axis. As a uracil derivative, NSC232003 competitively binds to the 5-methylcytosine (5mC) binding pocket within the SRA (SET and RING-associated) domain of UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1). This action sterically hinders the recognition of hemi-methylated DNA by UHRF1, a critical step in the maintenance of DNA methylation patterns following replication. The subsequent failure to recruit DNA methyltransferase 1 (DNMT1) to the replication fork leads to a passive, replication-dependent dilution of methylation marks and a global hypomethylation state. This guide provides an in-depth overview of the mechanism of action of NSC232003, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

NSC232003 functions as a direct inhibitor of UHRF1, a crucial component of the epigenetic machinery that ensures the faithful inheritance of DNA methylation patterns. The primary mechanism involves the following key steps:

-

Binding to the UHRF1 SRA Domain: NSC232003 directly interacts with the SRA domain of UHRF1. The SRA domain is responsible for recognizing and binding to hemi-methylated CpG sites on newly replicated DNA. NSC232003 is predicted to fit within the 5-methylcytosine binding pocket of this domain.

-

Inhibition of Hemi-methylated DNA Recognition: By occupying the 5mC binding pocket, NSC232003 prevents the SRA domain from engaging with its natural substrate, the hemi-methylated DNA.

-

Disruption of the UHRF1-DNMT1 Interaction: The binding of UHRF1 to hemi-methylated DNA is a prerequisite for the recruitment of DNMT1 to the replication fork. By blocking this initial recognition step, NSC232003 effectively disrupts the functional interaction between UHRF1 and DNMT1.[1][2][3]

-

Failure of Maintenance Methylation: With DNMT1 not recruited to the newly synthesized DNA strand, the methylation marks on the template strand are not copied.

-

Induction of DNA Hypomethylation: This failure in maintenance methylation leads to a passive, global demethylation of the genome over successive rounds of cell division.[3]

Quantitative Data

The inhibitory effect of NSC232003 on the UHRF1-DNMT1 interaction and its downstream consequence on DNA methylation have been quantified in cellular assays.

| Parameter | Cell Line | Concentration | Effect | Reference |

| UHRF1-DNMT1 Interaction | U251 Glioma Cells | 15 µM | 50% inhibition of interaction after 4 hours | [1][2] |

| Global DNA Methylation | U251 Glioma Cells | 15 µM | Induction of global DNA cytosine demethylation | [1][2] |

Signaling Pathway and Experimental Workflow

The signaling pathway illustrating the mechanism of NSC232003 and a typical experimental workflow to assess its activity are depicted below.

Caption: Mechanism of NSC232003 action.

Caption: Experimental workflow for NSC232003.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of NSC232003.

Cell Culture and Treatment

-

Cell Line: U251 glioma cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed U251 cells in appropriate culture vessels (e.g., 6-well plates or chamber slides) and allow them to adhere overnight.

-

Prepare a stock solution of NSC232003 in a suitable solvent (e.g., DMSO).

-

Dilute the NSC232003 stock solution in culture medium to the final desired concentration (e.g., 15 µM). A vehicle control (e.g., DMSO) should be prepared at the same final concentration as the NSC232003-treated samples.

-

Remove the old medium from the cells and replace it with the medium containing NSC232003 or the vehicle control.

-

Incubate the cells for the desired time period (e.g., 4 hours).

-

Proximity Ligation In Situ Assay (PILA) for UHRF1-DNMT1 Interaction

This protocol is a generalized procedure and may require optimization for specific antibodies and cell types.

-

Principle: PILA allows for the in situ detection of protein-protein interactions. When two target proteins are in close proximity (<40 nm), oligonucleotide-linked secondary antibodies can be ligated to form a circular DNA template, which is then amplified and detected via a fluorescent signal.

-

Materials:

-

Chamber slides with treated cells

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies: Rabbit anti-UHRF1 and Mouse anti-DNMT1

-

PILA probes (anti-rabbit PLUS and anti-mouse MINUS)

-

Ligation solution and ligase

-

Amplification solution and polymerase

-

Detection reagents (fluorescently labeled oligonucleotides)

-

Mounting medium with DAPI

-

-

Procedure:

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.25% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block with blocking solution for 1 hour at room temperature.

-

Incubate with primary antibodies (diluted in blocking solution) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with PILA probes for 1 hour at 37°C.

-

Wash twice with Wash Buffer A.

-

Add ligation solution and incubate for 30 minutes at 37°C.

-

Wash twice with Wash Buffer A.

-

Add amplification solution and incubate for 100 minutes at 37°C.

-

Wash twice with Wash Buffer B.

-

Mount with mounting medium containing DAPI.

-

ApoTome Imaging and Quantification

-

Principle: The ApoTome is a structured illumination device that creates optical sections of fluorescently labeled samples, reducing out-of-focus light and improving image contrast and resolution.

-

Procedure:

-

Acquire images of the PILA-stained cells using a fluorescence microscope equipped with an ApoTome.

-

Capture a Z-stack of images for each field of view.

-

Process the raw images to generate optically sectioned images.

-

Quantify the number of fluorescent spots (representing UHRF1-DNMT1 interactions) per nucleus (identified by DAPI staining) using image analysis software (e.g., ImageJ/Fiji).

-

Compare the average number of spots per nucleus between NSC232003-treated and control cells.

-

Global DNA Methylation ELISA

-

Principle: This is a competitive ELISA for the quantification of 5-methylcytosine (5-mC) in genomic DNA. DNA is immobilized on a plate, and a specific antibody against 5-mC is used for detection.

-

Materials:

-

Genomic DNA isolated from treated and control cells

-

DNA binding solution

-

96-well plate coated with a DNA-binding substrate

-

Primary antibody: anti-5-methylcytosine

-

HRP-conjugated secondary antibody

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Wash buffer

-

Methylated DNA standard

-

-

Procedure:

-

Denature the genomic DNA samples and standards by heating at 95°C for 5 minutes, followed by rapid cooling on ice.

-

Add the denatured DNA to the wells of the ELISA plate and incubate to allow for binding.

-

Wash the wells to remove unbound DNA.

-

Block the wells to prevent non-specific antibody binding.

-

Add the anti-5-mC primary antibody and incubate.

-

Wash the wells.

-

Add the HRP-conjugated secondary antibody and incubate.

-

Wash the wells.

-

Add the substrate solution and incubate until color develops.

-

Add the stop solution.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the percentage of global DNA methylation in the samples by comparing their absorbance to the standard curve generated from the methylated DNA standards.

-

Conclusion

NSC232003 represents a valuable chemical tool for studying the mechanisms of DNA methylation maintenance. Its targeted inhibition of the UHRF1 SRA domain provides a specific means to induce DNA hypomethylation, offering potential therapeutic applications in diseases characterized by aberrant hypermethylation, such as certain cancers. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of epigenetics. Further investigation into the precise binding kinetics and the effects on specific gene promoters will continue to elucidate the full potential of NSC232003 and its derivatives.

References

An In-depth Technical Guide on the Disruption of the DNMT1/UHRF1 Interaction by NSC232003

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule NSC232003 and its targeted effect on the interaction between DNA methyltransferase 1 (DNMT1) and Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1). The maintenance of DNA methylation patterns is a critical process for epigenetic regulation, and its dysregulation is a hallmark of cancer. The DNMT1/UHRF1 complex is central to this process, making it a key target for therapeutic intervention. NSC232003 has emerged as a potent inhibitor of this interaction, leading to global DNA demethylation and showing potential as an anti-cancer agent. This document details the mechanism of action of NSC232003, compiles available quantitative data on its activity, outlines key experimental protocols for its study, and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction

The faithful propagation of DNA methylation patterns during cell division is essential for maintaining cellular identity and suppressing the expression of oncogenes. UHRF1 plays a pivotal role in this process by recognizing hemi-methylated DNA through its SET and RING-associated (SRA) domain and subsequently recruiting DNMT1 to the replication fork to methylate the newly synthesized DNA strand.[1][2][3] The disruption of the DNMT1/UHRF1 interaction presents a promising strategy for cancer therapy by inducing DNA hypomethylation and reactivating tumor suppressor genes.

NSC232003, a uracil derivative, has been identified as a cell-permeable small molecule inhibitor that directly targets UHRF1.[4][5][6] By binding to the SRA domain, NSC232003 prevents the recognition of hemi-methylated DNA and allosterically inhibits the interaction with DNMT1.[5][6] This guide will delve into the technical details of this inhibition and its consequences.

Quantitative Data Summary

The following tables summarize the currently available quantitative data for NSC232003's activity.

Table 1: Inhibition of DNMT1/UHRF1 Interaction by NSC232003

| Compound | Cell Line | Assay Type | IC50 | Reference |

| NSC232003 | U251 glioma | Proximity Ligation in Situ Assay (PILA) | 15 µM | [4][7] |

Table 2: Binding Affinity of NSC232003 to UHRF1

| Compound | Target Domain | Method | Binding Affinity (Kd) | Reference |

| NSC232003 | UHRF1 SRA Domain | In silico modeling and experimental validation suggest high affinity, but a specific Kd value has not been published. | Not Available | [5][6] |

Table 3: Cytotoxicity of NSC232003

| Compound | Cell Line | Assay Type | IC50 | Reference |

| NSC232003 | Various Cancer Cell Lines | Multiple (e.g., MTT, CellTiter-Glo) | Data not yet publicly available. |

Mechanism of Action and Signaling Pathway

NSC232003 exerts its effect by directly interfering with the function of UHRF1. The canonical pathway for maintenance DNA methylation involves the recognition of hemi-methylated DNA by the SRA domain of UHRF1. This binding event is a prerequisite for the recruitment of DNMT1 to the site of DNA replication. NSC232003, by binding to a pocket within the SRA domain, competitively inhibits the binding of hemi-methylated DNA. This, in turn, prevents the conformational changes in UHRF1 that are necessary for its interaction with DNMT1. The ultimate consequence is a failure to maintain DNA methylation patterns, leading to passive demethylation with successive rounds of cell division.

Figure 1. Signaling pathway of DNMT1/UHRF1-mediated DNA methylation and its inhibition by NSC232003.

Experimental Protocols

Proximity Ligation in Situ Assay (PILA) for DNMT1/UHRF1 Interaction

This protocol is adapted from the general Duolink® PLA protocol and is intended for the visualization and quantification of the DNMT1-UHRF1 interaction in cells treated with NSC232003.

Materials:

-

Cells (e.g., U251 glioma cells)

-

NSC232003

-

Primary antibodies: Rabbit anti-DNMT1 and Mouse anti-UHRF1

-

Duolink® In Situ PLA Probe Anti-Rabbit MINUS

-

Duolink® In Situ PLA Probe Anti-Mouse PLUS

-

Duolink® In Situ Detection Reagents (e.g., Red)

-

Wash Buffers (A and B)

-

Mounting Medium with DAPI

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of NSC232003 (e.g., 0-50 µM) for a specified time (e.g., 4 hours). Include a vehicle control (e.g., DMSO).

-

Fixation and Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes. Wash with PBS.

-

Blocking: Add Duolink® blocking solution and incubate in a humidified chamber for 1 hour at 37°C.

-

Primary Antibody Incubation: Dilute primary antibodies (anti-DNMT1 and anti-UHRF1) in Duolink® antibody diluent. Add the antibody solution to the cells and incubate overnight at 4°C in a humidified chamber.

-

PLA Probe Incubation: Wash the cells with Wash Buffer A. Dilute the MINUS and PLUS PLA probes in antibody diluent. Add the probe solution and incubate for 1 hour at 37°C.

-

Ligation: Wash with Wash Buffer A. Add the ligation solution containing ligase and incubate for 30 minutes at 37°C.

-

Amplification: Wash with Wash Buffer A. Add the amplification solution containing polymerase and incubate for 100 minutes at 37°C. Protect from light.

-

Final Washes and Mounting: Wash with Wash Buffer B. Mount the coverslips on glass slides using Duolink® Mounting Medium with DAPI.

-

Imaging and Analysis: Visualize the PLA signals using a fluorescence microscope. The number of red dots per nucleus represents the DNMT1-UHRF1 interactions. Quantify the signals using image analysis software.

Figure 2. Experimental workflow for the Proximity Ligation in Situ Assay (PILA).

Global DNA Demethylation ELISA

This protocol provides a general framework for quantifying global DNA methylation levels in cells treated with NSC232003 using a commercially available ELISA kit.

Materials:

-

Cells treated with NSC232003

-

Genomic DNA purification kit

-

Global DNA Methylation ELISA kit (containing coating buffer, capture antibody, detection antibody, standards, and substrate)

-

Microplate reader

Procedure:

-

Genomic DNA Extraction: Harvest cells treated with NSC232003 and a vehicle control. Extract genomic DNA using a suitable purification kit according to the manufacturer's instructions. Quantify the DNA concentration and assess its purity.

-

DNA Denaturation: Denature the genomic DNA by heating at 95°C for 5 minutes, followed by rapid cooling on ice.

-

ELISA Procedure (as per kit instructions):

-

Add the denatured DNA samples and methylation standards to the wells of the ELISA plate pre-coated with a capture antibody specific for single-stranded DNA.

-

Incubate to allow DNA to bind to the plate.

-

Wash the wells to remove unbound DNA.

-

Add a primary antibody that specifically recognizes 5-methylcytosine (5-mC).

-

Incubate to allow the antibody to bind to the methylated cytosines in the DNA.

-

Wash to remove unbound primary antibody.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Incubate to allow the secondary antibody to bind to the primary antibody.

-

Wash to remove unbound secondary antibody.

-

Add the enzyme substrate and incubate to develop a colorimetric signal.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve using the methylation standards. Calculate the percentage of 5-mC in the DNA samples by interpolating their absorbance values on the standard curve. Compare the methylation levels between NSC232003-treated and control cells.

Conclusion and Future Directions

NSC232003 represents a valuable chemical tool for studying the role of the DNMT1/UHRF1 interaction in maintaining DNA methylation. The available data robustly demonstrates its ability to disrupt this interaction in cancer cells, leading to global hypomethylation. This technical guide provides a foundational understanding of NSC232003 for researchers and drug development professionals.

Future research should focus on several key areas. Firstly, a definitive determination of the binding affinity (Kd) of NSC232003 for the UHRF1 SRA domain is needed to fully characterize its potency. Secondly, expanding the assessment of its inhibitory effect on the DNMT1/UHRF1 interaction to a broader range of cancer cell lines will provide a more comprehensive understanding of its spectrum of activity. Finally, detailed dose-response studies on the cytotoxicity of NSC232003 across multiple cancer cell lines are essential to evaluate its therapeutic potential and establish a therapeutic window. Further investigation into the downstream effects on gene expression and cellular phenotype will also be crucial in advancing NSC232003 or its analogs towards clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Coordinated Dialogue between UHRF1 and DNMT1 to Ensure Faithful Inheritance of Methylated DNA Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Targeting the SET and RING-associated (SRA) domain of ubiquitin-like, PHD and ring finger–containing 1 (UHRF1) for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling NSC232003: A Technical Guide to its Discovery, Synthesis, and Application as a UHRF1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC232003 has emerged as a significant small molecule inhibitor of the E3 ubiquitin ligase UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1), a key regulator of DNA methylation and chromatin structure. This technical guide provides an in-depth overview of the discovery, and plausible synthesis of NSC232003, alongside detailed experimental protocols for its characterization and application in research settings. The document is intended to serve as a comprehensive resource for researchers in oncology, epigenetics, and drug discovery, facilitating further investigation into UHRF1-targeted therapies.

Discovery and Mechanism of Action

NSC232003 was identified through a tandem virtual screening approach of the National Cancer Institute/Developmental Therapeutics Program (NCI/DTP) small molecule repository.[1] The screening was designed to find compounds that could bind to the 5-methylcytosine (5mC) binding pocket of the SRA (SET and RING Associated) domain of UHRF1.[1] By occupying this pocket, NSC232003 effectively disrupts the interaction between UHRF1 and its partner protein, DNA methyltransferase 1 (DNMT1).[1][2] This disruption leads to a reduction in the maintenance of DNA methylation, a critical process for gene silencing and chromatin stability.

The primary mechanism of action of NSC232003 is the inhibition of the UHRF1-DNMT1 interaction, which subsequently leads to global DNA demethylation.[1] This was confirmed in U251 glioma cells, where NSC232003 demonstrated a 50% inhibition of the UHRF1-DNMT1 interaction at a concentration of 15 µM.[1][2]

Quantitative Data

The following table summarizes the key quantitative data reported for NSC232003.

| Parameter | Value | Cell Line | Reference |

| IC50 (UHRF1-DNMT1 Interaction) | 15 µM | U251 Glioma | [1][2] |

| Reported IC50 (General Cytotoxicity) | Varies (µM range) | Various Cancer Cell Lines | [3][4] |

Note: IC50 values for general cytotoxicity can vary significantly between different cancer cell lines and experimental conditions.

Synthesis of NSC232003

While NSC232003 is available from the NCI/DTP repository, a detailed, publicly available synthesis protocol has not been formally published. However, based on its structure as a 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrimidine-2,4-dione, a plausible synthetic route can be proposed utilizing the Paal-Knorr pyrrole synthesis. This well-established reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[5][6]

Proposed Synthesis of NSC232003:

A likely synthetic pathway involves the reaction of 5-aminouracil with acetonylacetone (2,5-hexanedione) under acidic conditions.

-

Step 1: Synthesis of 5-aminouracil. 5-aminouracil can be synthesized from uracil through nitration followed by reduction, a common method in pyrimidine chemistry.

-

Step 2: Paal-Knorr Pyrrole Synthesis. The key step would be the reaction of 5-aminouracil with acetonylacetone. The primary amine of 5-aminouracil would act as the nucleophile, attacking the two carbonyl groups of acetonylacetone to form the pyrrole ring. This reaction is typically catalyzed by an acid and may require heating.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of NSC232003.

Proximity Ligation In Situ Assay (PLA) for UHRF1-DNMT1 Interaction

This assay is used to visualize and quantify the interaction between UHRF1 and DNMT1 in cells.

Materials:

-

U251 glioma cells (or other relevant cell line)

-

NSC232003

-

Primary antibodies: Rabbit anti-UHRF1 and Mouse anti-DNMT1

-

Duolink® In Situ PLA® Probes (anti-Rabbit PLUS and anti-Mouse MINUS)

-

Duolink® In Situ Detection Reagents

-

Microscopy slides

-

Paraformaldehyde (PFA)

-

Triton X-100

-

Blocking solution (e.g., Bovine Serum Albumin in PBS)

-

DAPI for nuclear staining

Procedure:

-

Cell Culture and Treatment: Seed U251 cells on microscopy slides and allow them to adhere. Treat the cells with varying concentrations of NSC232003 (e.g., 0, 5, 10, 15, 20 µM) for a specified time (e.g., 4 hours).

-

Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by permeabilization with 0.2% Triton X-100 for 10 minutes.

-

Blocking: Block non-specific antibody binding with a suitable blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a mixture of the primary antibodies (anti-UHRF1 and anti-DNMT1) diluted in the antibody diluent overnight at 4°C.

-

PLA Probe Incubation: Wash the slides and incubate with the PLA probes (anti-Rabbit PLUS and anti-Mouse MINUS) for 1 hour at 37°C.

-

Ligation: Wash the slides and add the ligation solution containing the ligase. Incubate for 30 minutes at 37°C to allow the connector oligonucleotides to form a closed circle if the probes are in close proximity.

-

Amplification: Wash the slides and add the amplification solution containing polymerase. Incubate for 100 minutes at 37°C to allow for rolling-circle amplification of the ligated circle.

-

Detection: Wash the slides and add the detection solution containing fluorescently labeled oligonucleotides that will hybridize to the amplified product.

-

Mounting and Imaging: Mount the slides with a mounting medium containing DAPI. Visualize the PLA signals (fluorescent dots) using a fluorescence microscope. The number of dots per nucleus is quantified to measure the extent of the UHRF1-DNMT1 interaction.

Colony Formation Assay

This assay assesses the long-term effect of NSC232003 on the proliferative capacity of cancer cells.[7][8]

Materials:

-

Cancer cell line of interest (e.g., U251, HCT116)

-

NSC232003

-

Complete cell culture medium

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with a range of NSC232003 concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 7-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the respective treatments.

-

Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.

-

Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. The plating efficiency and surviving fraction are calculated to determine the effect of NSC232003 on cell survival and proliferation.

Visualizations

UHRF1-DNMT1 Signaling Pathway and Inhibition by NSC232003

Caption: UHRF1-DNMT1 pathway and NSC232003 inhibition.

Experimental Workflow for Proximity Ligation Assay

Caption: Proximity Ligation Assay workflow.

Experimental Workflow for Colony Formation Assay

Caption: Colony Formation Assay workflow.

References

- 1. Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Elevating CDCA3 levels in non-small cell lung cancer enhances sensitivity to platinum-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. ossila.com [ossila.com]

- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Chemical Biology of NSC232003: A Technical Guide to a Novel Uracil Derivative Targeting DNA Methylation

For Immediate Release

This technical guide provides an in-depth overview of the chemical and biological properties of NSC232003, a novel uracil derivative identified as a potent and cell-permeable inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of epigenetics, oncology, and medicinal chemistry.

Core Chemical Properties

NSC232003 is a small molecule that serves as a critical tool for investigating the role of UHRF1 in cellular processes, particularly in the context of DNA methylation and cancer biology. Its fundamental chemical and physical characteristics are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₆H₇N₃O₃ | [1][2] |

| Molecular Weight | 169.14 g/mol | [1][3] |

| SMILES | O=C1NC(/C(C=N1)=C(NO)/C)=O | [1] |

| InChI Key | IXSSYZRLNVZFMP-UHFFFAOYSA-N | [2] |

| CAS Number | 1905453-18-0 | [1] |

| pKa | 7.6 (more acidic imide nitrogen of the pyrimidine ring) | [1][3] |

| Solubility | Water: 2 mg/mL (11.82 mM; requires sonication); PBS: 4.76 mg/mL (28.14 mM; requires sonication, warming, and heating to 60°C) | [1][3] |

| Purity | ≥98% | [2] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month | [1] |

Mechanism of Action and Biological Activity

NSC232003 exerts its biological effects by directly targeting UHRF1, a key epigenetic regulator. Its mechanism of action and downstream cellular consequences are detailed below.

Inhibition of UHRF1 and Disruption of DNMT1 Interaction

NSC232003 binds to the 5-methylcytosine (5mC) binding pocket of the SET and RING Associated (SRA) domain of UHRF1.[1][4] This interaction competitively inhibits the binding of UHRF1 to hemi-methylated DNA, a crucial step in the maintenance of DNA methylation patterns following replication. By occupying this pocket, NSC232003 disrupts the interaction between UHRF1 and DNA methyltransferase 1 (DNMT1).[1][5]

Induction of DNA Hypomethylation

The disruption of the UHRF1/DNMT1 complex by NSC232003 leads to a significant reduction in the maintenance of DNA methylation, resulting in global DNA cytosine demethylation.[1][5] This epigenetic modification can lead to the re-expression of silenced tumor suppressor genes.[6]

Cellular Effects: Apoptosis and DNA Damage Response

NSC232003 has been shown to induce apoptosis in cancer cells.[7] Furthermore, it sensitizes cancer cells to DNA damaging agents.[8] Inhibition of UHRF1 by NSC232003 abolishes the recruitment of the nonhomologous end joining (NHEJ) factor XLF to sites of DNA damage.[8] Depletion of UHRF1 is also associated with a G2/M cell cycle arrest and the activation of the DNA damage response pathway, characterized by the phosphorylation of H2AX, CHK2, and CDK1.[9]

Quantitative Biological Data

The following table summarizes the key quantitative data regarding the biological activity of NSC232003.

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (DNMT1/UHRF1 Interaction Inhibition) | U251 Glioma | 15 µM | [1][5][10] |

| IC₅₀ (Global DNA Cytosine Demethylation) | U251 Glioma | 15 µM | [2] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving NSC232003.

Cell Culture and Treatment

-

Cell Line: U251 glioma cells are a commonly used model for studying the effects of NSC232003.

-

Culture Conditions: Cells are maintained in an appropriate growth medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

NSC232003 Preparation: A stock solution of NSC232003 is prepared in a suitable solvent such as water or PBS, potentially requiring sonication and warming to achieve complete dissolution.[1][3] The stock solution should be stored at -80°C for long-term use.

-

Treatment: For experiments, the stock solution is diluted to the desired final concentration (e.g., 15 µM) in the cell culture medium. Cells are typically incubated with the compound for a specified duration, such as 4 hours, to observe the desired effects on protein-protein interactions and DNA methylation.[1][5]

Proximity Ligation In Situ Assay (PILA) for DNMT1-UHRF1 Interaction

This assay is used to visualize and quantify the interaction between DNMT1 and UHRF1 in cells.

-

Cell Seeding and Treatment: Seed U251 cells on coverslips in a petri dish and allow them to adhere. Treat the cells with NSC232003 (e.g., 15 µM) or a vehicle control for 4 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).

-

Blocking: Block non-specific antibody binding using a blocking solution provided in a commercial PLA kit.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies specific for DNMT1 and UHRF1, raised in different species (e.g., mouse and rabbit), overnight at 4°C.

-

Probe Ligation and Amplification: Utilize a commercial PLA kit (e.g., Duolink® In Situ Red Starter Kit) according to the manufacturer's instructions. This involves the addition of PLA probes (secondary antibodies conjugated to oligonucleotides), followed by ligation to form a circular DNA template when the proteins are in close proximity, and then rolling circle amplification to generate a detectable signal.

-

Visualization: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Visualize the PLA signals as distinct fluorescent dots using a fluorescence microscope. The number of dots per nucleus is quantified to measure the extent of the protein-protein interaction.

Global DNA Cytosine Demethylation ELISA

This enzyme-linked immunosorbent assay (ELISA) is employed to quantify the overall level of 5-methylcytosine (5mC) in the genomic DNA.

-

Genomic DNA Extraction: Extract genomic DNA from NSC232003-treated and control cells using a standard DNA extraction kit. Ensure the DNA is of high purity (A260/A280 ratio of ~1.8).

-

DNA Denaturation: Denature the DNA to single strands by heating.

-

ELISA: Utilize a commercial global DNA methylation ELISA kit (e.g., from Zymo Research or Cell Biolabs) and follow the manufacturer's protocol. The general steps are as follows:

-

Coat a 96-well plate with the denatured genomic DNA.

-

Block the wells to prevent non-specific binding.

-

Add a primary antibody that specifically recognizes 5-methylcytosine.

-

Add a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase - HRP).

-

Add a colorimetric substrate for the enzyme and measure the absorbance using a plate reader.

-

-

Quantification: Calculate the percentage of 5mC in the sample DNA by comparing its absorbance to a standard curve generated using DNA standards with known methylation levels provided in the kit.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to NSC232003.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signalling pathways in UHRF1-dependent regulation of tumor suppressor genes in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oncogenic Roles of UHRF1 in Cancer [mdpi.com]

- 8. UHRF1-mediated ubiquitination of nonhomologous end joining factor XLF promotes DNA repair in human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UHRF1 depletion causes a G2/M arrest, activation of DNA damage response and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NSC232003 | UHRF1 inhibitor | Probechem Biochemicals [probechem.com]

The Role of NSC232003 in Epigenetic Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule NSC232003 and its role as a modulator of epigenetic landscapes. By targeting a key player in the DNA methylation machinery, NSC232003 offers a valuable tool for researchers and a potential starting point for the development of novel therapeutic agents. This document outlines the mechanism of action of NSC232003, presents quantitative data on its activity, provides detailed experimental protocols for its characterization, and visualizes the key signaling pathways it perturbs.

Core Mechanism of Action: Inhibition of UHRF1

NSC232003 is a potent and cell-permeable inhibitor of Ubiquitin-like, containing PHD and RING finger domains 1 (UHRF1) . UHRF1 is a crucial multi-domain nuclear protein that acts as a fidelity factor for the maintenance of DNA methylation patterns following DNA replication. It achieves this by recognizing hemi-methylated DNA through its SET and RING Associated (SRA) domain and subsequently recruiting DNA methyltransferase 1 (DNMT1) to the replication fork. This ensures the methylation of the newly synthesized DNA strand, thereby faithfully propagating the epigenetic signature.

NSC232003 exerts its effect by disrupting the critical interaction between UHRF1 and DNMT1.[1] It is proposed that NSC232003 binds to the SRA domain of UHRF1, preventing it from engaging with hemi-methylated DNA. This disruption of the UHRF1/DNMT1 axis leads to a failure in maintenance methylation, resulting in passive, replication-dependent global DNA hypomethylation.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for the activity of NSC232003.

| Parameter | Value | Cell Line | Assay | Reference |

| UHRF1-DNMT1 Interaction Inhibition | 50% inhibition at 15 µM | U251 glioma cells | Proximity Ligation In Situ Assay (PISA) | [1][3] |

| Global DNA Methylation | Induction of global DNA cytosine demethylation | U251 glioma cells | ELISA | [1][3] |

Signaling Pathways Perturbed by NSC232003

UHRF1 is a central node in the epigenetic regulation of gene expression, particularly in the silencing of tumor suppressor genes. By inhibiting UHRF1, NSC232003 can reactivate the expression of these critical genes. The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by NSC232003.

This pathway illustrates how UHRF1 orchestrates the recruitment of DNMT1, HDAC1, and G9a to the promoters of tumor suppressor genes like p16INK4A and BRCA1.[4][5] This enzymatic machinery leads to DNA hypermethylation and repressive histone modifications, ultimately resulting in gene silencing. NSC232003 intervenes by inhibiting UHRF1, thereby preventing the recruitment of these epigenetic modifiers and leading to the potential re-expression of the silenced genes.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of NSC232003.

Proximity Ligation In Situ Assay (PISA) for UHRF1-DNMT1 Interaction

This protocol is a general guideline for assessing the UHRF1-DNMT1 interaction and should be optimized for specific cell lines and experimental conditions.

Objective: To visualize and quantify the in-situ interaction between UHRF1 and DNMT1 following treatment with NSC232003.

Materials:

-

U251 glioma cells

-

NSC232003

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Glass coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., Duolink® Blocking Solution)

-

Primary antibodies: Rabbit anti-UHRF1 and Mouse anti-DNMT1

-

Duolink® In Situ PLA® Probes (anti-Rabbit MINUS and anti-Mouse PLUS)

-

Duolink® In Situ Detection Reagents (Ligation and Amplification solutions)

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed U251 glioma cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of NSC232003 (e.g., a dose-response from 1 µM to 50 µM, including a 15 µM point) or vehicle control (DMSO) for a specified time (e.g., 4 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash twice with PBS.

-

-

Blocking:

-

Add blocking solution to each coverslip and incubate in a humidified chamber for 1 hour at 37°C.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies (anti-UHRF1 and anti-DNMT1) in the antibody diluent provided with the kit to their optimal concentrations.

-

Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

-

Proximity Ligation:

-

Wash the coverslips twice with Wash Buffer A.

-

Add the PLA probe solution (containing anti-Rabbit MINUS and anti-Mouse PLUS probes) and incubate for 1 hour at 37°C in a humidified chamber.

-

Wash twice with Wash Buffer A.

-

Add the ligation solution and incubate for 30 minutes at 37°C in a humidified chamber.

-

-

Amplification:

-

Wash twice with Wash Buffer A.

-

Add the amplification solution and incubate for 100 minutes at 37°C in a humidified chamber.

-

-

Detection and Mounting:

-

Wash twice with Wash Buffer B.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using a mounting medium.

-

-

Imaging and Quantification:

-

Visualize the PLA signals (fluorescent dots) using a fluorescence microscope.

-

Quantify the number of PLA signals per nucleus using image analysis software (e.g., ImageJ with the BlobFinder plugin). A reduction in the number of dots in NSC232003-treated cells compared to the control indicates a disruption of the UHRF1-DNMT1 interaction.

-

Global DNA Methylation ELISA

Objective: To quantify the percentage of 5-methylcytosine (5-mC) in genomic DNA following treatment with NSC232003.

Materials:

-

Genomic DNA isolated from NSC232003-treated and control cells

-

Global DNA Methylation ELISA Kit (e.g., from Zymo Research, Abcam, or similar)

-

Microplate reader

Procedure:

-

Genomic DNA Extraction:

-

Harvest cells after treatment with NSC232003.

-

Extract genomic DNA using a commercial kit according to the manufacturer's instructions.

-

Quantify the DNA concentration and assess its purity.

-

-

DNA Denaturation and Coating:

-

Denature the DNA samples and standards by heating at 98°C for 5 minutes, followed by immediate transfer to an ice bath for 10 minutes.

-

Add the denatured DNA to the wells of the ELISA plate and incubate for 1 hour at 37°C to allow for coating.

-

-

Blocking:

-

Wash the wells three times with the provided ELISA buffer.

-

Add the blocking buffer to each well and incubate for 30 minutes at 37°C.

-

-

Antibody Incubation:

-

Prepare a solution containing the anti-5-methylcytosine primary antibody and the secondary antibody in the ELISA buffer.

-

Add the antibody solution to each well and incubate for 1 hour at 37°C.

-

-

Color Development and Measurement:

-

Wash the wells three times with the ELISA buffer.

-

Add the HRP developer to each well and allow the color to develop for 10-60 minutes at room temperature.

-

Stop the reaction and measure the absorbance at 405-450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the provided methylated DNA standards.

-

Calculate the percentage of 5-mC in the experimental samples based on the standard curve. A decrease in the percentage of 5-mC in NSC232003-treated samples compared to controls indicates global hypomethylation.

-

Conclusion